Product packaging for 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate(Cat. No.:CAS No. 38454-31-8)

4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate

Cat. No.: B14666134
CAS No.: 38454-31-8
M. Wt: 398.5 g/mol
InChI Key: LBOSNVJWBGTXMZ-UHFFFAOYSA-N
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Description

Contextualization within Liquid Crystalline Benzoate (B1203000) Esters

Benzoate esters constitute a significant class of thermotropic liquid crystals, meaning their liquid crystalline properties are dependent on temperature. The molecular architecture of these compounds, characterized by a rigid core and flexible terminal groups, is a key determinant of their mesomorphic behavior. The presence of the ester linkage within the core contributes to the molecule's polarity and influences the stability of the resulting liquid crystal phases.

The length of the terminal alkoxy chains, in this case, the hexyloxy groups, plays a crucial role in the temperature range over which the liquid crystal phases are observed. Generally, as the chain length increases, the melting point of the compound tends to decrease, and the stability of the mesophases can be modulated. This allows for the fine-tuning of the material's properties for specific applications.

Research into homologous series of alkoxy phenyl benzoates has revealed that the type of mesophase, be it nematic or smectic, is highly dependent on the length of the alkyl chains. Shorter chains often favor the less ordered nematic phase, while longer chains tend to promote the more ordered smectic phases.

Academic Significance in Supramolecular Chemistry and Soft Matter

The study of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate and related compounds is of profound importance in the realms of supramolecular chemistry and soft matter. Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. In the case of this benzoate ester, forces such as van der Waals interactions and dipole-dipole interactions drive the self-assembly of the molecules into the ordered arrangements characteristic of liquid crystal phases.

In the field of soft matter, which encompasses materials that are easily deformed by external forces, liquid crystals are a prime example. The ability of these materials to respond to stimuli such as electric fields, magnetic fields, and temperature changes is a direct consequence of the delicate balance of intermolecular forces. Understanding the behavior of individual molecules like this compound provides fundamental insights into the collective behavior of these complex fluids.

The self-organizing nature of these molecules is also being explored for the development of novel nanomaterials and for their potential use as templates or scaffolds in the creation of more complex structures.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively detailed in publicly available literature, the properties of closely related compounds provide valuable insights into its expected behavior. For instance, the compound 4-(6-Acryloxy-hex-1-yl-oxy)phenyl 4-(hexyloxy)benzoate, which shares the same core and one of the hexyloxy chains, has been characterized with the following phase transitions:

TransitionTemperature (°C)
Crystal to Nematic (Cr-N)54
Nematic to Isotropic (N-I)67

Note: This data is for a structurally similar compound and may not be representative of this compound.

The introduction of the acryloxy group in this similar compound is for the purpose of creating reactive mesogens, which can be polymerized to form liquid crystal polymers. The fundamental liquid crystalline behavior, however, is largely dictated by the phenyl benzoate core and the alkoxy chains.

Studies on homologous series of 4-alkoxyphenyl-4'-alkoxy benzoates indicate that the hexyloxy derivative would be expected to exhibit both nematic and potentially smectic phases. The nematic phase is characterized by long-range orientational order of the molecules, while the smectic phase possesses an additional degree of positional order, with the molecules arranged in layers.

The synthesis of such compounds typically involves the esterification of 4-(hexyloxy)phenol with 4-(hexyloxy)benzoic acid. The purity of the final product is crucial for observing well-defined phase transitions. Techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are standard methods for characterizing the mesomorphic properties of these materials. DSC allows for the determination of the transition temperatures and associated enthalpy changes, while POM provides visual confirmation of the different liquid crystal textures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34O4 B14666134 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate CAS No. 38454-31-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38454-31-8

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

(4-hexoxyphenyl) 4-hexoxybenzoate

InChI

InChI=1S/C25H34O4/c1-3-5-7-9-19-27-22-13-11-21(12-14-22)25(26)29-24-17-15-23(16-18-24)28-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3

InChI Key

LBOSNVJWBGTXMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

Synthetic Pathways and Targeted Molecular Modification

Established Synthetic Methodologies for 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate

The formation of the central ester linkage in this compound is the key step in its synthesis. This is typically achieved by reacting 4-(hexyloxy)benzoic acid with 4-(hexyloxy)phenol. Several coupling methods have proven effective for this transformation.

Esterification via Carbodiimide (B86325) Coupling Agents

A widely employed and efficient method for the synthesis of this compound is the Steglich esterification, which utilizes a carbodiimide coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This reaction proceeds under mild conditions and generally affords good to excellent yields.

The reaction involves the activation of the carboxylic acid group of 4-(hexyloxy)benzoic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of 4-(hexyloxy)phenol. DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate. The insoluble dicyclohexylurea (DCU) byproduct is conveniently removed by filtration.

A typical reaction protocol is outlined in the table below:

Reagent/SolventRoleTypical Molar Ratio (relative to 4-(hexyloxy)benzoic acid)
4-(hexyloxy)benzoic acidCarboxylic acid component1.0
4-(hexyloxy)phenolPhenolic component1.0 - 1.2
DCCCoupling agent1.1 - 1.5
DMAPCatalyst0.1 - 0.2
Dichloromethane (DCM)Solvent-

Table 1: Typical Reagents and Conditions for DCC/DMAP Mediated Esterification

The reaction is typically stirred at room temperature for several hours to overnight. Work-up usually involves filtration to remove the DCU precipitate, followed by washing the organic phase with dilute acid (to remove residual DMAP) and brine, drying over an anhydrous salt like magnesium sulfate, and finally, removal of the solvent under reduced pressure. The crude product is often purified by recrystallization or column chromatography.

Multi-Step Approaches Involving Schiff Base Intermediates

While less direct for the synthesis of this compound itself, multi-step pathways involving Schiff base intermediates represent a versatile strategy in the broader synthesis of liquid crystalline esters. A plausible, albeit not commonly reported for this specific compound, synthetic route could involve the formation of a Schiff base, followed by its hydrolysis to generate one of the key precursors, which is then esterified.

This hypothetical pathway could proceed as follows:

Formation of a Schiff Base: Reaction of 4-aminophenol (B1666318) with 4-(hexyloxy)benzaldehyde (B1346792) would yield a Schiff base, N-(4-(hexyloxy)benzylidene)-4-hydroxyaniline.

Hydrolysis of the Schiff Base: The resulting Schiff base can be hydrolyzed under acidic or basic conditions to regenerate 4-(hexyloxy)benzaldehyde and yield 4-aminophenol. researchgate.netresearchgate.net While this step seems counterintuitive as it breaks down a formed molecule, in a broader synthetic design, the Schiff base could be a stable intermediate that allows for modifications on other parts of the molecule before being cleaved to reveal the phenol (B47542) for subsequent reactions.

Alkylation and Esterification: The obtained 4-aminophenol would then need to be converted to 4-(hexyloxy)phenol through a Williamson ether synthesis. Subsequently, the 4-(hexyloxy)phenol can be esterified with 4-(hexyloxy)benzoic acid as described in section 2.1.1.

This multi-step approach, while more complex for the direct synthesis of the target compound, highlights the modularity of synthetic strategies in liquid crystal chemistry, where Schiff base linkages are common and their reversible formation can be exploited.

Strategies for Chemical Derivatization and Analog Preparation

The fundamental structure of this compound can be systematically modified to introduce specific physical or chemical properties. These modifications often target the terminal alkyl chains or the aromatic core.

Synthesis of Chiral and Partially Deuterated Congeners

Chiral Congeners: The introduction of chirality is a key strategy in the design of ferroelectric and other advanced liquid crystal phases. For this compound, chirality can be introduced by replacing one or both of the hexyloxy chains with a chiral alkoxy group. This is typically achieved by starting with a commercially available chiral alcohol. For instance, (S)-(-)-2-methyl-1-butanol can be used to synthesize a chiral bromoalkane, which can then be used in a Williamson ether synthesis with 4-hydroxybenzoic acid methyl ester or 4-hydroxyphenol to introduce the chiral chain. The subsequent esterification would then lead to a chiral analog of the target compound.

Partially Deuterated Congeners: The selective replacement of hydrogen with deuterium (B1214612) atoms (deuteration) in liquid crystal molecules is a powerful tool for mechanistic studies, particularly in nuclear magnetic resonance (NMR) spectroscopy, and can also influence the material's physical properties. escholarship.orgtandfonline.comresearchgate.net For this compound, partial deuteration can be achieved by synthesizing deuterated hexanol. researchgate.net This can be accomplished through various methods, such as the reduction of a corresponding carboxylic acid or aldehyde with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). The resulting deuterated hexanol can then be converted to a bromohexane and used to build up the deuterated hexyloxy chains on the phenol and/or benzoic acid precursors. The subsequent esterification yields the partially deuterated target molecule.

ModificationPrecursor ExampleSynthetic StepResulting Moiety
Chirality(S)-(-)-2-methyl-1-butanolWilliamson Ether SynthesisChiral alkoxy chain
DeuterationHexanoic acidReduction with LiAlD₄Deuterated hexanol

Table 2: Precursors for Chiral and Deuterated Analog Synthesis

Incorporation of Azo and Other Functional Moieties

The introduction of an azo (-N=N-) group into the molecular structure of liquid crystals leads to photoswitchable materials, as the azo group can undergo a reversible trans-cis isomerization upon irradiation with light of a specific wavelength. nih.gov An azo-containing analog of this compound could be synthesized by replacing one of the phenyl rings with an azobenzene (B91143) unit.

A common synthetic route for such compounds involves a diazo coupling reaction. researchgate.netresearchgate.neticrc.ac.irresearchgate.netrevistabionatura.comnih.gov This would typically proceed as follows:

Diazotization: An aniline (B41778) derivative, for example, 4-hexyloxyaniline, is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) at low temperatures (0-5 °C) to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound, such as a phenol. For instance, coupling the diazonium salt of 4-hexyloxyaniline with phenol would yield 4-((4-hexyloxyphenyl)diazenyl)phenol.

Esterification: The resulting azo-phenol can then be esterified with 4-(hexyloxy)benzoic acid using standard coupling methods, such as the DCC/DMAP procedure, to yield the final azo-containing liquid crystal.

This strategy allows for the creation of materials whose mesomorphic properties can be modulated by an external light stimulus, opening up possibilities for applications in optical data storage and light-driven actuators.

Mesophase Behavior and Thermotropic Transitions

Characterization of Nematic and Smectic Mesophases

Differential Scanning Calorimetry is a fundamental technique used to determine the phase transition temperatures and associated enthalpy changes of liquid crystalline materials. In a typical DSC thermogram for a compound like 4-(hexyloxy)phenyl 4-(hexyloxy)benzoate, distinct peaks corresponding to transitions between crystalline, smectic, nematic, and isotropic liquid phases would be observed.

Upon heating from the solid crystalline (Cr) state, the compound would first transition into a smectic phase, followed by a transition to a nematic (N) phase at a higher temperature, and finally to the isotropic (I) liquid phase. Each of these transitions is associated with a specific enthalpy change (ΔH), which reflects the energy required to alter the molecular arrangement. The reverse transitions are observed upon cooling.

Illustrative Phase Transition Data for a Phenyl Benzoate (B1203000) Analog:

TransitionTemperature (°C) on HeatingEnthalpy (ΔH) (J/g) on HeatingTemperature (°C) on CoolingEnthalpy (ΔH) (J/g) on Cooling
Cr → Smectic75.045.0Smectic → Cr65.0
Smectic → Nematic98.02.5Nematic → Smectic97.5
Nematic → Isotropic115.01.2Isotropic → Nematic114.5

Note: The data in this table is representative of a typical 4-(alkoxy)phenyl 4-(alkoxy)benzoate compound and is intended for illustrative purposes.

Polarized Optical Microscopy is an indispensable tool for the identification of liquid crystal mesophases based on their unique optical textures. When a thin film of this compound is observed between crossed polarizers, the anisotropic nature of the liquid crystal phases results in birefringence, producing characteristic textures.

Nematic Phase: The nematic phase of phenyl benzoate derivatives typically exhibits a "threaded" or "schlieren" texture. The threads are visualizations of disclination lines, which are defects in the director field of the liquid crystal. The schlieren texture is characterized by dark brushes that emanate from point defects.

Smectic A Phase: Upon cooling from the nematic phase, a smectic A (SmA) phase may form, which is characterized by a focal-conic fan texture. This texture arises from the layered arrangement of the molecules in the smectic phase.

Investigation of Phase Transition Thermodynamics and Kinetics

The study of the thermodynamics and kinetics of phase transitions provides deeper insights into the stability and formation of the different mesophases. The enthalpy values obtained from DSC are crucial for understanding the energetics of these transitions. The nematic to isotropic (N-I) transition is a weak first-order transition, characterized by a small enthalpy change, as it involves the loss of long-range orientational order. In contrast, the transition from a more ordered smectic phase to the nematic phase also has a relatively small enthalpy change. The melting of the crystalline solid into the liquid crystalline phase, however, involves a significantly larger enthalpy change due to the breaking of the crystal lattice.

Kinetic studies, which are often performed by observing the evolution of textures under controlled cooling or heating rates, can reveal information about the mechanisms of phase transitions, such as nucleation and growth processes.

Structure-Mesophase Relationship Studies

The mesomorphic behavior of this compound is intrinsically linked to its molecular structure. The rigid phenyl benzoate core and the flexible terminal hexyloxy chains play crucial roles in determining the type and stability of the liquid crystal phases.

The length of the terminal alkoxy chains (hexyloxy in this case) has a profound effect on the mesophase stability. In homologous series of 4-(alkoxy)phenyl 4-(alkoxy)benzoates, increasing the chain length generally leads to an increase in the clearing point (the temperature of the transition to the isotropic liquid). Longer chains also tend to promote the formation of more ordered smectic phases over the nematic phase. The hexyloxy groups, with their moderate length, contribute to a balance of intermolecular forces that allows for the formation of both nematic and smectic phases within a practical temperature range.

Spectroscopic and Diffractional Characterization of Molecular and Supramolecular Structure

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques are fundamental in confirming the molecular structure of 4-(hexyloxy)phenyl 4-(hexyloxy)benzoate, ensuring the correct connectivity of its constituent atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H-NMR and ¹³C-NMR provide detailed information about its chemical environment.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the aliphatic protons of the two hexyloxy chains. The aromatic protons typically appear in the downfield region (δ 6.8-8.2 ppm) due to the deshielding effect of the benzene (B151609) rings. The protons of the methylene (B1212753) groups adjacent to the oxygen atoms (-O-CH₂-) are also shifted downfield compared to the other methylene groups in the alkyl chains. The terminal methyl protons (-CH₃) are found in the most upfield region.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to C=O)~8.1Doublet
Aromatic (meta to C=O)~6.9Doublet
Aromatic (ortho to -O-)~7.2Doublet
Aromatic (meta to -O-)~6.9Doublet
-O-CH₂ -(CH₂)₄-CH₃~4.0Triplet
-O-CH₂-CH₂ -(CH₂)₃-CH₃~1.8Quintet
-(CH₂)₃-CH₂ -CH₃~1.5Multiplet
-CH₂-CH₃ ~0.9Triplet

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed at the most downfield position (around 165 ppm). The aromatic carbons attached to oxygen atoms are also found at relatively low field, while the aliphatic carbons of the hexyloxy chains appear at higher field.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Ester)~165
Aromatic C-O~163, ~157
Aromatic C (quaternary)~144, ~122
Aromatic C-H~132, ~122, ~114
-O-C H₂-~68
Alkyl Chain Carbons~31, ~29, ~25, ~22
-C H₃~14

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum exhibits distinct absorption bands corresponding to the vibrational modes of its bonds. A strong absorption band around 1735 cm⁻¹ is indicative of the C=O stretching of the ester group. The C-O stretching vibrations of the ester and ether linkages are observed in the region of 1250-1100 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the hexyloxy chains is observed just below 3000 cm⁻¹. The presence of the para-substituted benzene rings is confirmed by the characteristic out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
C=O (Ester)~1735Strong, stretching
Aromatic C=C~1600, ~1500Medium, stretching
C-O (Ester and Ether)~1250-1100Strong, stretching
Aromatic C-H>3000Medium, stretching
Aliphatic C-H<3000Strong, stretching
p-Substituted Benzene~840Strong, C-H out-of-plane bending

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and providing information about its fragmentation pattern. For this compound (C₂₅H₃₄O₄), the expected monoisotopic mass is approximately 398.25 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 398 would confirm the molecular weight. Fragmentation patterns would likely involve cleavage of the ester bond and the ether linkages, leading to characteristic fragment ions.

Interactive Data Table: Expected Mass Spectrometry Data

Ionm/z (expected)Description
[M]⁺398Molecular Ion
[M - C₆H₁₃O]⁺297Loss of hexyloxy radical
[C₁₃H₁₇O₂]⁺2054-(hexyloxy)benzoyl cation
[C₁₂H₁₇O]⁺1774-(hexyloxy)phenyl cation
[C₆H₅O]⁺93Phenoxy cation

X-ray Diffraction Analysis of Liquid Crystalline Phases

X-ray diffraction (XRD) is an indispensable tool for investigating the long-range and short-range order in the liquid crystalline phases of this compound. By analyzing the diffraction patterns, the arrangement of molecules in different mesophases can be determined.

Small-Angle X-ray Diffraction (SAXD) is particularly sensitive to long-range periodic structures, such as the layered arrangement in smectic phases. In a smectic A (SmA) or smectic C (SmC) phase of this compound, a sharp, intense diffraction peak at a small angle (low q value) would be observed. This peak corresponds to the layer spacing (d) of the smectic phase. The layer spacing is related to the molecular length and, in the case of the SmC phase, the tilt angle of the molecules within the layers. For a molecule like this compound, the fully extended molecular length would be in the range of 25-30 Å, and the layer spacing in the SmA phase would be close to this value. In a tilted SmC phase, the layer spacing would be smaller.

Wide-Angle X-ray Diffraction (WAXD) provides information about the short-range positional order of the molecules. In the liquid crystalline phases, the WAXD pattern typically shows a broad, diffuse peak at a wider angle (higher q value). This diffuse halo indicates the absence of long-range positional order within the smectic layers or in the nematic phase, characteristic of a liquid-like arrangement of the molecules' centers of mass. The position of this peak corresponds to the average distance between neighboring molecules, which is typically around 4-5 Å for calamitic liquid crystals.

Polarized Spectroscopic Probes for Molecular Alignment

The alignment of molecules in a material, particularly in liquid crystals or oriented polymer films, can be investigated using polarized light. The interaction between polarized light and the molecules provides information about the average orientation of specific molecular axes relative to a reference direction in the sample.

Polarized Fourier Transform Infrared (FTIR) Spectroscopy for Orientation Studies

Polarized FTIR spectroscopy is a powerful technique for studying molecular orientation. It is based on the principle that the absorption of infrared radiation by a specific molecular vibration depends on the orientation of the transition dipole moment of that vibration relative to the electric field vector of the incident IR radiation.

In a typical experiment, a sample is placed in the path of a polarized IR beam. Spectra are collected with the polarization of the IR beam oriented parallel and perpendicular to a defined sample direction (e.g., a stretching direction in a polymer film or the alignment direction in a liquid crystal). The difference in absorbance between these two polarization directions, known as the dichroic ratio, provides a measure of the degree of molecular orientation.

Key parameters in polarized FTIR studies include:

Dichroic Ratio (R): The ratio of the absorbance of a specific vibrational band measured with light polarized parallel to a reference direction to the absorbance of the same band measured with light polarized perpendicular to that direction.

Order Parameter (S): A value that quantifies the degree of alignment of molecules with respect to a director. It can be calculated from the dichroic ratio if the angle between the transition dipole moment and the molecular axis is known.

Hypothetical Data for this compound:

In the absence of experimental data for this compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from a polarized FTIR experiment. The vibrational bands listed are characteristic of the functional groups present in the molecule.

Vibrational ModeWavenumber (cm⁻¹)Transition Dipole Moment Direction (relative to molecular long axis)Hypothetical Dichroic Ratio (R) in an Aligned SampleHypothetical Order Parameter (S)
C=O stretch (ester)~1735Primarily along the C=O bond> 1Positive
C-O-C stretch (ester)~1270Along the C-O-C linkage> 1Positive
Phenyl ring C=C stretch~1605In the plane of the phenyl ring> 1Positive
C-H stretch (aromatic)~3050In the plane of the phenyl ring> 1Positive
C-H stretch (aliphatic)~2930, ~2860Various, but on average perpendicular to the long axis< 1Negative

Interpretation of Hypothetical Data:

A dichroic ratio greater than 1 for the C=O and phenyl ring stretching modes would indicate that these parts of the molecule tend to align parallel to the sample's reference direction.

A dichroic ratio less than 1 for the aliphatic C-H stretching modes would suggest that the hexyloxy chains are, on average, oriented more perpendicularly to the main molecular axis.

This detailed analysis would provide valuable insights into the supramolecular organization of this compound in its various phases, which is crucial for understanding its physical and chemical properties. However, without specific experimental results, further discussion remains speculative.

Computational Chemistry and Theoretical Investigations of Molecular Properties

Density Functional Theory (DFT) Studies on Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and energetic properties of molecules. For calamitic (rod-like) liquid crystals like 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate, DFT studies are instrumental in understanding the fundamental properties that govern their mesomorphic behavior.

DFT is also used to analyze the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of molecular reactivity and stability. semanticscholar.orgconicet.gov.ar A smaller energy gap generally suggests higher reactivity. semanticscholar.org The distribution of these frontier orbitals across the molecule indicates the regions involved in electronic transitions and charge transfer. In typical phenyl benzoate (B1203000) systems, the HOMO is often localized on the phenyl ring attached to the ether oxygen, while the LUMO is distributed over the benzoate core.

From HOMO and LUMO energies, several global reactivity descriptors can be derived, providing a more detailed picture of the molecule's electronic character. conicet.gov.ar These parameters are crucial for understanding intermolecular interactions that stabilize liquid crystal phases.

Table 1: Representative Electronic Properties Calculable via DFT

ParameterDescriptionTypical Significance for Mesogens
Total Energy The total electronic energy of the optimized molecule.Correlates with molecular stability; lower energy indicates higher stability. semanticscholar.org
HOMO Energy Energy of the highest occupied molecular orbital.Related to the ionization potential and electron-donating ability. conicet.gov.ar
LUMO Energy Energy of the lowest unoccupied molecular orbital.Related to the electron affinity and electron-accepting ability. conicet.gov.ar
Energy Gap (ΔE) The difference between LUMO and HOMO energies.Indicates chemical reactivity and kinetic stability. semanticscholar.org
Dipole Moment (μ) A measure of the net molecular polarity.Influences dielectric anisotropy and intermolecular electrostatic interactions.
Ionization Potential (I) The energy required to remove an electron (approximated as -EHOMO).Governs charge transfer interactions. conicet.gov.ar
Electron Affinity (A) The energy released when an electron is added (approximated as -ELUMO).Governs charge transfer interactions. conicet.gov.ar
Chemical Hardness (η) A measure of resistance to charge transfer ( (I-A)/2 ).A larger value indicates greater stability. conicet.gov.ar

Molecular Dynamics Simulations for Mesophase Formation and Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For liquid crystals, MD simulations are indispensable for bridging the gap between single-molecule properties and the collective behavior of the bulk material, such as the formation of nematic or smectic mesophases. shu.ac.ukaps.org

In a typical MD simulation of a calamitic liquid crystal, a system of hundreds or thousands of molecules is placed in a simulation box. aps.org The interactions between molecules are described by a force field, which is a set of potential energy functions. By solving Newton's equations of motion, the trajectory of each molecule is tracked over time, allowing for the observation of spontaneous self-assembly into ordered structures. dur.ac.uk

These simulations can predict the phase behavior of the system as a function of temperature. shu.ac.ukaps.org Starting from a disordered isotropic liquid state at high temperature, the system can be gradually cooled. At specific temperatures, spontaneous ordering occurs, marking the transition to a mesophase. The nematic to isotropic phase transition, for example, is characterized by a sudden increase in the orientational order parameter, a measure of how well the molecules are aligned with a common director. nih.gov

MD simulations provide detailed insights into the structure and dynamics of these phases. They can reveal information about:

Local Structure: Positional and orientational correlation functions can be calculated to characterize the short-range and long-range order within the nematic or smectic phases. researchgate.net

Phase Transitions: By monitoring thermodynamic properties like density and enthalpy, along with order parameters, the temperatures of phase transitions can be identified. ucsd.edu

Molecular Dynamics: The translational and rotational diffusion of molecules within a phase can be studied, providing information about viscosity and other dynamic properties. researchgate.net

For molecules like this compound, MD simulations help elucidate how factors like the flexibility of the hexyloxy chains and the rigidity of the aromatic core contribute to the stability and temperature range of the observed nematic phase.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that aims to correlate the chemical structure of a compound with its macroscopic properties. In the context of liquid crystals, QSPR models are developed to predict mesomorphic properties, such as phase transition temperatures, based on calculated molecular descriptors.

The mesomorphic behavior of a compound is highly dependent on its molecular geometry. semanticscholar.org DFT calculations provide a wealth of geometrical descriptors that can be used in QSPR models. For calamitic molecules, key parameters include:

Molecular Length and Aspect Ratio (L/d): A higher length-to-diameter ratio generally favors the formation of stable mesophases. researchgate.net

Planarity and Linearity: A more linear and planar molecular shape enhances anisotropic van der Waals interactions, which are crucial for maintaining orientational order and increasing the thermal stability of the mesophase. semanticscholar.org

Conformational Flexibility: The flexibility of the terminal alkoxy chains influences the packing of molecules and can affect the type of mesophase formed (e.g., nematic vs. smectic) and the transition temperatures.

Studies on related ester-containing liquid crystals have shown a direct correlation between these DFT-derived geometrical parameters and the thermal stability of the nematic phase. semanticscholar.org For instance, molecules with a more linear shape and increased aspect ratio tend to exhibit higher clearing temperatures (the temperature of the transition from the liquid crystal phase to the isotropic liquid). semanticscholar.org

Table 2: Geometrical Descriptors and Their Influence on Mesomorphism

Geometrical ParameterMethod of DeterminationInfluence on Mesomorphic Behavior
Aspect Ratio (L/d) DFT, Molecular MechanicsHigher values generally increase the stability and temperature range of the nematic phase. researchgate.net
Molecular Linearity DFTGreater linearity improves molecular packing and enhances anisotropic interactions, leading to higher clearing points. semanticscholar.org
Planarity of Core DFT (Dihedral Angles)A more planar rigid core promotes stronger π-π stacking and favorable intermolecular forces.
Chain Conformation DFT, Molecular DynamicsThe conformation (e.g., all-trans) and flexibility of terminal chains affect melting points and smectic phase stability.

The electronic nature of a molecule, particularly the presence and position of polar groups, significantly impacts its mesomorphic properties by altering intermolecular forces such as dipole-dipole interactions. QSPR models can incorporate electronic descriptors to quantify these effects.

While specific QSPR studies using Hammett or inductive sigma constants for this compound are not prominent, the principles are widely applied in liquid crystal design. Electronic descriptors derived from DFT calculations, such as the molecular dipole moment and atomic charges, serve as powerful predictors in QSPR analyses. researchgate.net

For example, introducing a polar terminal group (like a cyano or nitro group) can drastically increase the molecular dipole moment, which often leads to higher clearing temperatures and can induce the formation of smectic phases due to strong intermolecular attractions. acs.org Conversely, the position of substituents can alter the direction and magnitude of the dipole moment, affecting the dielectric anisotropy of the material, a critical parameter for display applications. google.com By correlating these electronic descriptors with observed transition temperatures across a series of related compounds, QSPR models can predict the properties of new, unsynthesized molecules, thereby accelerating the discovery of materials with specific thermal and electronic characteristics.

Advanced Electrical and Optical Properties of Liquid Crystalline Derivatives

Ferroelectric and Antiferroelectric-Like Behaviors

No specific studies detailing ferroelectric or antiferroelectric-like switching, spontaneous polarization values, or switching times for 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate were found.

Pyroelectric Responses and Mechanisms

There is no available data on the pyroelectric coefficient or the mechanisms of pyroelectric response in this specific compound.

Dielectric Characterization of Liquid Crystalline Phases

Detailed dielectric spectroscopy data, including measurements of dielectric permittivity and loss as a function of frequency and temperature for the various liquid crystalline phases of this compound, are not present in the available literature.

P-E Hysteresis Loop Spectroscopy for Electrical Switching

No published P-E (polarization-electric field) hysteresis loops, which would provide information on coercive field and remnant polarization, could be located for this compound.

UV-Vis Spectroscopy and Photophysical Property Investigations

While general photophysical properties can be inferred from its chemical structure, specific UV-Vis absorption spectra, extinction coefficients, fluorescence spectra, or quantum yield measurements for this compound are not documented in the searched scientific papers.

Applications in Advanced Materials and Device Research

Research on Liquid Crystal Display (LCD) Technologies

The field of liquid crystal display (LCD) technology is continually evolving, with a persistent demand for materials that offer improved performance characteristics such as faster switching times, wider viewing angles, and lower power consumption. Phenyl benzoate-based liquid crystals are foundational materials in this area due to their excellent compatibility with other components in liquid crystal mixtures, including biphenyls and phenylcyclohexanes, particularly at low operational temperatures. ncats.io

The mesomorphic behavior, or the ability to form intermediate phases between a crystalline solid and an isotropic liquid, is the key property exploited in LCDs. Research into derivatives of 4-(hexyloxy)phenyl 4-(hexyloxy)benzoate, such as 4-(6-Acryloxy-hex-1-yl-oxy)phenyl 4-(hexyloxy)benzoate, has identified distinct liquid crystal phases. synthon-chemicals.com This specific derivative, for example, exhibits a nematic phase between 54°C and 67°C. synthon-chemicals.com The nematic phase, where molecules have long-range orientational order but no positional order, is the most commonly used phase in conventional LCDs. The ability to manipulate the orientation of these molecules with an electric field allows for the modulation of light, which is the fundamental principle of LCD operation. The presence of terminal alkoxy chains, like the hexyloxy groups, influences the temperature range of the mesophase and other physical properties, allowing for the fine-tuning of materials for specific display applications. derpharmachemica.comnih.gov

Compound DerivativeMesophase TypeTemperature Range (°C)
4-(6-Acryloxy-hex-1-yl-oxy)phenyl 4-(hexyloxy)benzoateNematic54 - 67

Development of Liquid Crystalline Polymers for Advanced Materials

Liquid crystalline polymers (LCPs) are a class of materials that combine the properties of polymers with the anisotropic characteristics of liquid crystals. They are known for their exceptional mechanical strength, thermal stability, and chemical resistance. Phenyl benzoate (B1203000) moieties are frequently incorporated as mesogenic (liquid crystal-forming) units into the main chain or as side chains of polymers. mdpi.com

The synthesis of LCPs using phenyl benzoate-based monomers allows for precise control over the material's final properties. sci-hub.seresearchgate.net By varying the length and type of flexible spacers connecting the rigid mesogenic units, researchers can tune the type of mesophase (e.g., nematic, smectic) and the transition temperatures of the resulting polymer. sci-hub.se For instance, studies on homologous series of 4'-alkyloxyphenyl 4-(6-(methacryloyloxy)hexyloxy))benzoate monomers have shown that both nematic and smectic A phases can be achieved. bohrium.com This tunability is critical for creating advanced materials tailored for specific applications, which can range from high-strength fibers and films to precision-molded components for electronics and aerospace. The polymerization of these reactive mesogens, often initiated by UV light, can lock the liquid crystalline order into a robust cross-linked network, creating materials with highly defined optical and mechanical properties. researchgate.net

Monomer ClassResulting Mesophase TypesPotential Polymer Properties
Phenyl benzoate-based thiol-ene monomersNematic, Smectic AEnhanced electro-optical properties
4'-alkyloxyphenyl 4-(6-(methacryloyloxy)hexyloxy))benzoatesNematic, Smectic AHigher glass transition temperatures

Exploration in Organic Electronic Devices, including Field-Effect Transistors (FETs)

Organic field-effect transistors (OFETs) are a key component of the growing field of organic electronics, which promises flexible, large-area, and low-cost electronic devices like displays, sensors, and identification tags. nih.govresearchgate.net The performance of these devices is critically dependent on the organic semiconductor material used in the active layer. nih.gov

While direct research on this compound for OFET applications is not extensively documented, the broader class of liquid crystalline organic semiconductors is under active investigation. Materials with calamitic (rod-like) structures and the ability to self-assemble into highly ordered phases, such as the smectic phase, are particularly promising. nih.gov This high degree of molecular order can facilitate efficient charge transport, which is a prerequisite for high carrier mobility—a key performance metric for FETs. The phenyl benzoate core provides a rigid, conjugated structure that can potentially support charge delocalization, while the flexible alkyl chains, such as hexyloxy groups, improve processability and influence the molecular packing in thin films. The development of new organic semiconductors often involves modifying core structures like phenyl benzoate to optimize electronic properties and achieve high-performance devices. researchgate.netrsc.org

Sensing Applications Research for Chemical Analytes (e.g., Volatile Organic Compounds)

Liquid crystals are being extensively explored as highly sensitive materials for the detection of chemical analytes, particularly volatile organic compounds (VOCs). nih.govliverpool.ac.uk The principle behind these sensors is that the introduction of analyte molecules into the liquid crystal matrix disrupts its delicate molecular order. liverpool.ac.uk This disruption can induce a change in the liquid crystal's phase or orientation, leading to a readily detectable optical signal, such as a change in color or brightness when viewed through crossed polarizers. nih.gov

The high affinity of organic liquid crystals for VOCs can lead to fast response times and high specificity. liverpool.ac.uk Research has demonstrated that the diffusion of VOCs into a bulk liquid crystal can trigger a nematic-to-isotropic phase transition, which results in a clear bright-to-dark optical change. nih.gov While specific studies on this compound as a VOC sensor are emerging, its inherent liquid crystalline nature makes it a relevant candidate for such applications. The specific interactions between the analyte and the liquid crystal molecule, including its hexyloxy chains and phenyl benzoate core, would determine the sensor's sensitivity and selectivity. liverpool.ac.uk Techniques like inverse gas chromatography are also used to study the thermodynamic interactions between liquid crystals and various analytes, providing fundamental data for designing new sensing platforms. nih.gov

Sensing PrincipleAnalyte TypeDetection Mechanism
Phase TransitionVolatile Organic Compounds (VOCs)Disruption of LC molecular order causing an optical change. nih.govliverpool.ac.uk
Thermodynamic InteractionIsomers, SolventsDifferential retention times measured by inverse gas chromatography. nih.gov

Research into Biomedical Applications of Related Ester Derivatives (e.g., Drug Delivery Systems)

The unique properties of ester derivatives are also being leveraged in biomedical research. Specifically, derivatives of 4-(hexyloxy)benzoate have been investigated for their potential as therapeutic agents. A significant area of research is their activity as muscarinic acetylcholine (B1216132) receptor antagonists. biorxiv.org These receptors are involved in numerous physiological functions, and antagonists are used clinically for treating conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder. biorxiv.org

In these studies, the 4-hexyloxy substituent on the benzoate ring has been identified as a critical feature for high-affinity binding and, crucially, for conferring a long duration of action. biorxiv.org Research has shown that modifying other parts of the molecule while retaining the 4-(hexyloxy)benzoate core can tune the compound's potency and receptor residence time. biorxiv.orgbiorxiv.org This highlights the importance of the ester's specific chemical structure in designing long-acting therapeutics.

While distinct from direct therapeutic action, the principles used in developing liquid crystalline polymers from phenyl benzoate monomers could also be applied to advanced drug delivery systems. Polymer-drug conjugates are a strategy to improve the therapeutic profile of drugs by increasing their solubility, extending their circulation time, and enabling controlled release. nih.gov The ability to create structured polymers using liquid crystalline ester derivatives opens a potential pathway for designing novel, ordered scaffolds for drug delivery applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.